N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-6-8-13(9-7-12)26(22,23)11-10-16(21)19-18-20-17-14(24-2)4-3-5-15(17)25-18/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYOAQZUDZLWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, 2-aminothiophenol can be reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent to form the benzothiazole ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the benzothiazole derivative with tosyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the tosylated benzothiazole derivative with an appropriate amine under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the tosyl group can be replaced with an alkyl or aryl group using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases such as sodium hydroxide and potassium carbonate.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.
Biology: It has been investigated for its anti-inflammatory and antimicrobial properties.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators like prostaglandins . Additionally, the compound may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, leading to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide with structurally or functionally related compounds, emphasizing key structural features, biological activities, and potency:
Key Observations
Anticancer Potency: Compound 29 (), a benzothiazole-propenone derivative, exhibits potent antiproliferative activity (IC50 = 9.39 µM) against breast cancer, outperforming doxorubicin by threefold .
Kinase Inhibition :
- CDK7 inhibitors () highlight the therapeutic relevance of thiazole-acrylamide derivatives in oncology. The target compound’s sulfonamide group may offer distinct binding interactions compared to acrylamide-based inhibitors, possibly altering kinase selectivity .
Cytotoxicity and Antimicrobial Activity :
- The thiocyanate-benzothiazole intermediate () demonstrates significant cytotoxicity (CC50 <10 µM), underscoring the role of benzothiazole scaffolds in disrupting cellular processes. The tosylpropanamide group in the target compound could reduce off-target toxicity compared to thiocyanate derivatives .
Structural Modifications and Bioactivity :
- Thiadiazole derivatives () with fluorobenzylidene substitutions exhibit insecticidal/fungicidal activity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance reactivity. The methoxy group in the target compound may similarly fine-tune electronic properties for improved target engagement .
Advantages and Limitations of the Target Compound
- Advantages: The tosylpropanamide group may confer metabolic stability and enhanced solubility compared to propenone or thiocyanate derivatives .
- Limitations :
- Lack of explicit potency data necessitates further in vitro/in vivo validation.
- Structural complexity (e.g., tosyl group) may pose synthetic challenges compared to simpler analogs like compound 29 .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole ring, a tosyl group, and a methoxy substituent. The structural formula can be summarized as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX enzymes | |
| Anticancer | MCF-7 and A549 cell lines | |
| Antimicrobial | Various bacterial strains |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity at concentrations ranging from 100 to 300 µM, leading to reduced cell viability and evidence of apoptosis through DNA fragmentation assays .
- Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
